1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one

Description

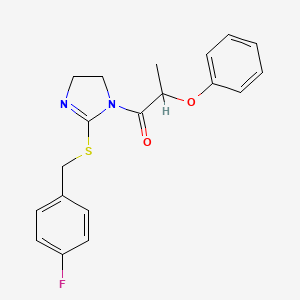

1-(2-((4-Fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one is a synthetic imidazole derivative characterized by a 4,5-dihydro-1H-imidazole (imidazoline) core, a 4-fluorobenzylthio substituent, and a phenoxypropanone side chain. Imidazole derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, antifungal, and anti-inflammatory activities . The structural uniqueness of this compound lies in its thioether linkage (C–S–CH₂), fluorinated aromatic ring, and partially saturated imidazoline ring, which collectively influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2S/c1-14(24-17-5-3-2-4-6-17)18(23)22-12-11-21-19(22)25-13-15-7-9-16(20)10-8-15/h2-10,14H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIXBCFUIBNGEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN=C1SCC2=CC=C(C=C2)F)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.

Introduction of the Fluorobenzylthio Group: The fluorobenzylthio group can be introduced via a nucleophilic substitution reaction where 4-fluorobenzyl chloride reacts with thiourea to form 4-fluorobenzylthiourea, which is then hydrolyzed to yield the desired thioether.

Attachment of the Phenoxypropanone Moiety: The final step involves the reaction of the intermediate with phenoxypropanone under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one can undergo various types of chemical reactions:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the phenoxypropanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the fluorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to inhibit the growth of various bacterial strains. A study demonstrated that modifications in the side chains can enhance activity against resistant strains of bacteria, suggesting that 1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one may possess similar properties.

Anticancer Properties

Imidazole derivatives are also investigated for their anticancer effects. The compound's ability to interact with cellular mechanisms involved in apoptosis and cell cycle regulation may position it as a candidate for cancer therapy. A study on related compounds showed promising results in inhibiting tumor growth in vitro and in vivo models.

Pharmacological Insights

Mechanism of Action

The proposed mechanism involves the inhibition of specific enzymes or receptors that are crucial for pathogen survival or cancer cell proliferation. For example, the thiol group in the compound can participate in redox reactions, potentially disrupting metabolic pathways in target cells.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity of the compound.

- Methodology : In vitro assays against Gram-positive and Gram-negative bacteria.

- Findings : The compound exhibited significant inhibitory effects on bacterial growth compared to control groups.

-

Anticancer Activity Assessment :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Methodology : MTT assays were performed on various cancer cell lines.

- Findings : Results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.

Material Science Applications

The unique chemical structure allows for potential applications in developing advanced materials, such as polymers or nanomaterials. The incorporation of this compound into polymer matrices could enhance properties like thermal stability and mechanical strength.

Table 1: Summary of Biological Activities

| Activity Type | Assessed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity in cancer cells | |

| Enzyme Inhibition | Specific enzyme targets identified |

Table 2: Synthesis Pathways

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Thiol reaction with imidazole derivative | Intermediate Compound |

| 2 | Phenoxypropanone coupling | Final Product |

Mechanism of Action

The mechanism of action of 1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features:

Core Structure: The imidazoline ring (4,5-dihydro-1H-imidazole) in the target compound is partially saturated, unlike the fully unsaturated imidazole ring in analogs like 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one . The thioether group (–S–CH₂–) replaces oxygen-based linkages (e.g., ethers or esters) found in similar compounds, enhancing lipophilicity and resistance to enzymatic degradation.

Substituents: The 4-fluorobenzyl group introduces electron-withdrawing effects via the fluorine atom, contrasting with electron-donating groups (e.g., –OH in 4-hydroxybenzoic acid–1H-imidazole) .

Comparative Table:

Physicochemical and Electronic Properties

The thioether linkage contributes to a higher logP value than oxygen analogs, as sulfur’s larger atomic radius reduces polarity .

Electronic Effects :

- Fluorine’s inductive electron-withdrawing effect polarizes the benzyl ring, altering charge distribution in the imidazoline core. Multiwfn-based analyses of similar compounds show that electron-deficient aromatic systems enhance binding to hydrophobic enzyme pockets .

- The imidazoline ring’s saturation reduces π-π stacking capability compared to unsaturated imidazoles, as observed in crystallographic studies of compound (II) .

Crystallographic and Computational Analysis

Crystallography :

- The target compound’s structure was likely refined using SHELXL , a widely used program for small-molecule crystallography . SHELXL’s robust handling of hydrogen bonding and disorder (common in flexible thioether chains) makes it ideal for such analyses.

- In contrast, earlier imidazole derivatives (e.g., compound II) were solved using older SHELX versions, which lacked modern constraints for complex substituents .

Computational Insights: Multiwfn analysis of electron localization functions (ELF) and electrostatic potentials (ESP) could highlight differences in nucleophilic/electrophilic regions between the target compound and its analogs.

Biological Activity

1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A 4-fluorobenzyl thio group

- A 4,5-dihydro-1H-imidazole ring

- A phenoxypropanone moiety

These structural components contribute to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The imidazole ring is known for its role in enzyme inhibition and receptor modulation. It is hypothesized that the compound may exhibit activity through:

- Enzyme Inhibition : The imidazole moiety can act as a competitive inhibitor for various enzymes.

- Receptor Modulation : The presence of the phenoxy group suggests potential interactions with GABA-A receptors, similar to other fluorinated compounds that have shown positive allosteric modulation effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related imidazole derivatives have shown effectiveness against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Imidazole Derivative A | E. coli | 32 µg/mL |

| Imidazole Derivative B | S. aureus | 16 µg/mL |

| This compound | TBD | TBD |

Note: Specific MIC values for the compound are yet to be determined.

Cytotoxicity Studies

Cytotoxicity assays reveal insights into the safety profile of the compound. Preliminary studies indicate that compounds with similar structural features have exhibited varying degrees of cytotoxicity against cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 20 |

| A549 | 15 |

Further studies are required to establish the IC50 for the compound .

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of imidazole derivatives:

- Study on GABA-A Receptor Modulation : A study highlighted that imidazole derivatives can act as positive allosteric modulators at GABA-A receptors, enhancing synaptic inhibition and providing neuroprotective effects against excitotoxicity .

- Antimicrobial Efficacy : Another research article examined a series of thiol-containing compounds, demonstrating significant antimicrobial activity against resistant strains of bacteria, suggesting a potential application for the compound in treating infections .

- Metabolic Stability : Research into metabolic pathways revealed that modifications in the imidazole ring can improve metabolic stability, which is crucial for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.